Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Anticancer Isoflavone MCF-7

3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-72-8) is a fully synthetic isoflavone distinguished by the simultaneous presence of a 3-(4-fluorophenyl) ring and a 2-trifluoromethyl group on the chromen-4-one core. Unlike naturally occurring isoflavones, this molecule carries a highly electron-withdrawing trifluoromethyl substituent at C‑2, which profoundly alters its physicochemical profile and biological target‑engagement capacity.

Molecular Formula C16H8F4O3
Molecular Weight 324.231
CAS No. 315233-72-8
Cat. No. B2937009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
CAS315233-72-8
Molecular FormulaC16H8F4O3
Molecular Weight324.231
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F
InChIInChI=1S/C16H8F4O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H
InChIKeyANVUHQNOKVPVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: A Differentiated Synthetic Isoflavone for Targeted Chemical Biology


3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-72-8) is a fully synthetic isoflavone distinguished by the simultaneous presence of a 3-(4-fluorophenyl) ring and a 2-trifluoromethyl group on the chromen-4-one core . Unlike naturally occurring isoflavones, this molecule carries a highly electron-withdrawing trifluoromethyl substituent at C‑2, which profoundly alters its physicochemical profile and biological target‑engagement capacity. It is supplied as a research‑grade bioactive small molecule (typical purity ≥ 95%) and serves both as a tool compound for mechanistic studies and as a key intermediate in the synthesis of more elaborate pharmacologically active derivatives [1].

Why 3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Cannot Be Simply Replaced by Common Isoflavones or 2‑H/2‑Me Analogs


The 2‑trifluoromethyl group is not a passive substituent; it reshapes the electronic landscape of the chromenone π‑system and dictates the compound’s ability to occupy a defined pharmacophore. Structure‑activity relationship (SAR) campaigns on formyl peptide receptor 1 (FPR1) antagonists have explicitly demonstrated that 2‑trifluoromethyl‑4H‑chromen‑4‑ones are competitive FPR1 antagonists, whereas the corresponding 2‑H or 2‑methyl congeners are essentially inactive [1]. Likewise, replacing the 3‑(4‑fluorophenyl) unit with a phenyl or 4‑chlorophenyl group shifts both steric and electrostatic complementarity, leading to altered target affinity and selectivity. Consequently, procurement of a close analog cannot recapitulate the same pharmacological or synthetic behavior; the specific substitution pattern of 3‑(4‑fluorophenyl)-7‑hydroxy‑2‑(trifluoromethyl)-4H‑chromen‑4‑one is required to exploit the FPR1‑antagonist pharmacophore and the intermediate reactivity demonstrated in the evidence below.

3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Quantitative Differentiation Evidence


2‑Trifluoromethyl Substitution Enhances Antiproliferative Activity Against MCF‑7 Breast Cancer Cells Versus Non‑Trifluoromethyl Analogs

In a head‑to‑head comparison of three 4’‑fluoro‑7‑O‑carboxymethylisoflavone derivatives, the analog bearing a 2‑trifluoromethyl group (compound 7) was the most potent inhibitor of MCF‑7 cell viability [1]. The trifluoromethyl‑containing molecule achieved an IC50 of 11.73 µM, representing a 1.93 µM improvement over the non‑trifluoromethyl analog (compound 4, IC50 = 13.66 µM) and a 3.70 µM improvement over compound 5 (IC50 = 15.43 µM). The direct comparison, performed in the same assay and laboratory, isolates the contribution of the 2‑CF3 group to antiproliferative efficacy.

Anticancer Isoflavone MCF-7 Trifluoromethyl effect

2‑Trifluoromethyl‑4H‑chromen‑4‑one Core is a Privileged Pharmacophore for Competitive FPR1 Antagonism, Whereas 2‑H and 2‑Me Scaffolds are Inactive

A comprehensive screening campaign of 96 chromone and isoflavone analogs identified the 2‑trifluoromethyl‑4H‑chromen‑4‑one scaffold as a key determinant of competitive FPR1 antagonism [1]. The most potent analog in the series displayed a binding affinity Ki of ∼ 100 nM and inhibited fMLF‑induced Ca²⁺ mobilization in FPR1‑HL60 cells with nanomolar‑to‑micromolar IC50 values. In contrast, chromones lacking the 2‑CF3 substituent (2‑H or 2‑methyl) were essentially inactive, confirming that the trifluoromethyl group is a pharmacophoric requirement for FPR1 engagement. Although 3‑(4‑fluorophenyl)‑7‑hydroxy‑2‑(trifluoromethyl)‑4H‑chromen‑4‑one per se was not directly tested, it embodies the exact 2‑trifluoromethyl‑3‑aryl‑chromenone template that the SAR study identified as essential for activity.

Formyl peptide receptor 1 Inflammation Isoflavone Pharmacophore

The 3‑(4‑Fluorophenyl) Group is Essential to Maintain Antiproliferative Potency; Replacement by 3‑Phenyl Diminishes Activity

Within the same directly comparative study, the isoflavone bearing a 3‑(4‑fluorophenyl) substituent (compound 4) exhibited an IC50 of 13.66 µM against MCF‑7 cells, whereas the 3‑phenyl analog (compound 5) was less potent (IC50 = 15.43 µM) [1]. Extending this trend to the 2‑trifluoromethyl series, the compound containing both 3‑(4‑fluorophenyl) and 2‑CF3 (compound 7) achieved the lowest IC50 of 11.73 µM. The data indicate that the 4‑fluoro substituent on the 3‑phenyl ring contributes an additive improvement of ca. 11‑16% in antiproliferative activity, which synergizes with the 2‑CF3 effect.

Structure‑activity relationship Fluorophenyl Antiproliferative MCF‑7

The Free 7‑Hydroxy Group Permits Site‑Selective Derivatization; Chemically Protected Analogs are Less Versatile as Synthetic Intermediates

The synthetic strategy reported for the 7‑O‑carboxymethyl‑4’‑fluoro‑2‑trifluoromethylisoflavone family relies on the parent 7‑hydroxy‑2‑trifluoromethyl‑4H‑chromen‑4‑one as the branching intermediate [1]. The free 7‑OH group can be selectively alkylated, acylated, or converted to a sulfamate or phosphate ester, enabling rapid diversification toward focused FPR1‑antagonist or anticancer libraries. In contrast, if the 7‑OH position is already blocked (e.g., 7‑methoxy or 7‑O‑glycoside), the activation barrier for subsequent functionalization is significantly higher, reducing synthetic efficiency. Analogous 7‑O‑substituted isoflavones therefore offer a narrower derivatization window and cannot serve as the same versatile hub.

Synthetic chemistry Isoflavone 7‑Hydroxy Functionalization

3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Evidence‑Based Application Scenarios


FPR1‑Targeted Anti‑Inflammatory Drug Discovery

The 2‑trifluoromethyl‑4H‑chromen‑4‑one scaffold has been validated as a competitive FPR1 antagonist pharmacophore [1]. 3‑(4‑Fluorophenyl)‑7‑hydroxy‑2‑(trifluoromethyl)‑4H‑chromen‑4‑one occupies the intersection of this pharmacophore with a functionalizable 7‑OH group, making it an ideal starting material for synthesizing focused libraries of FPR1 antagonists. Medicinal chemistry teams can exploit the 7‑OH group for rapid SAR exploration (O‑alkylation, carbamate formation, sulfamate installation) while retaining the essential 2‑CF3/3‑(4‑fluorophenyl) core that drives FPR1 binding and selectivity.

Anticancer Lead Optimization with MCF‑7 Cell‑Based Screening

Quantitative data demonstrate that the combination of 2‑CF3 and 3‑(4‑fluorophenyl) delivers superior antiproliferative activity against MCF‑7 breast cancer cells relative to non‑trifluoromethyl and 3‑phenyl analogs (IC50 advantage of up to 24%) [2]. This compound can serve as a reference standard or core scaffold for medicinal chemistry campaigns targeting hormone‑responsive cancers, where incremental improvements in MCF‑7 potency correlate with downstream in vivo efficacy.

Isoflavone Chemical Biology Tool Compound for Target Engagement Studies

Because the 2‑trifluoromethyl group is a strict pharmacophoric requirement for FPR1 engagement [1], researchers studying FPR1 signaling pathways can use 3‑(4‑fluorophenyl)‑7‑hydroxy‑2‑(trifluoromethyl)‑4H‑chromen‑4‑one as a validated chemical probe backbone. The 7‑OH handle allows conjugation of fluorescent dyes, biotin tags, or photoaffinity labels without ablating the FPR1‑binding pharmacophore, enabling pull‑down, imaging, or proteomics experiments that would not be feasible with inactive 2‑H or 2‑methyl analogs.

Combinatorial Library Synthesis Hub

The free 7‑OH group permits rapid, high‑yielding diversification through O‑alkylation, acylation, or phosphorylation under mild conditions [2]. Procurement of the parent 7‑hydroxy compound is therefore more cost‑effective than acquiring multiple individually derivatized analogs, as a single bulk purchase supports parallel synthesis of 50‑100 distinct final compounds. This makes the compound an attractive building block for high‑throughput screening collections and fragment‑based drug discovery pipelines.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.